molecular formula C11H8BrNO2 B1526702 2-(3-Bromoquinolin-6-yl)acetic acid CAS No. 1022091-93-5

2-(3-Bromoquinolin-6-yl)acetic acid

Cat. No.: B1526702
CAS No.: 1022091-93-5
M. Wt: 266.09 g/mol
InChI Key: PQGUOWWMXHPEKE-UHFFFAOYSA-N
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Description

2-(3-Bromoquinolin-6-yl)acetic acid is a brominated quinoline derivative with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol. This compound is characterized by its bromine atom at the 3-position of the quinoline ring and an acetic acid moiety at the 6-position. It is a white to yellow solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Bromoquinolin-6-yl)acetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromoquinolin-6-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinoline-6-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce 2-(3-bromoquinolin-6-yl)ethanol or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromoquinolin-6-yl)acetic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromoquinolin-6-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid group play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

2-(3-Bromoquinolin-6-yl)acetic acid is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: The parent compound without the bromine and acetic acid groups.

  • 3-Bromoquinoline: Similar to this compound but without the acetic acid moiety.

  • 2-(3-Bromoquinolin-5-yl)acetic acid: A positional isomer with the bromine atom at the 5-position instead of the 3-position.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.

Properties

IUPAC Name

2-(3-bromoquinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGUOWWMXHPEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731516
Record name (3-Bromoquinolin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022091-93-5
Record name (3-Bromoquinolin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-bromo-quinolin-6-yl)-acetic acid methyl ester (14.8 g, 52.8 mmol) and aqueous 2 N NaOH (80 ml, 160 mmol) was heated under reflux for 1.5 hours until reaction mixture became clear. After cooling down to room temperature the reaction mixture was washed with dichloromethane then the water layer was acidified with concentrated hydrochloric acid to pH 4. A white precipitate was filtered off the stirred in refluxing methanol, filtered and dried in vacuo to give the product title compound as a white solid (10.3 g, 73.5%). (300 MHz, DMSO-d6): 12.52 (b, 1H), 8.91 (d, 1H), 8.69 (d, 1H), 7.99 (d, 1H)), 7.82˜7.70 (m, 2H), 3.80 (s, 2H). ES-MS m/z: 266 (M+H+).
Quantity
14.8 g
Type
reactant
Reaction Step One
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Quantity
80 mL
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reactant
Reaction Step One
Yield
73.5%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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